molecular formula C12H10BrNO2S B2812763 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid CAS No. 836646-69-6

2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid

Cat. No.: B2812763
CAS No.: 836646-69-6
M. Wt: 312.18
InChI Key: ZMOSUQMOOFDJOS-UHFFFAOYSA-N
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Description

2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid: is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 2nd position, and a sulfanyl-acetic acid moiety at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid typically involves the following steps:

    Bromination: The starting material, 2-methylquinoline, undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Thioether Formation: The brominated product is then reacted with thioglycolic acid in the presence of a base such as potassium carbonate (K2CO3) to form the sulfanyl-acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the sulfanyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and dehalogenated products.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.

    Cancer Research: Investigated for its potential anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-Yl-Sulfanyl-Acetic Acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Bromo-Quinoline-4-Yl-Sulfanyl-Acetic Acid: Lacks the methyl group, affecting its steric properties and reactivity.

Uniqueness

2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid is unique due to the presence of both the bromine atom and the methyl group, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-bromo-2-methylquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-7-4-11(17-6-12(15)16)9-5-8(13)2-3-10(9)14-7/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOSUQMOOFDJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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